4-(2-Methylpiperidin-3-yl)morpholine
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Overview
Description
4-(2-Methylpiperidin-3-yl)morpholine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpiperidin-3-yl)morpholine typically involves the reaction of 2-methylpiperidine with morpholine under specific conditions. One common method involves the use of a base such as potassium hydroxide to facilitate the reaction . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpiperidin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
4-(2-Methylpiperidin-3-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylpiperidin-3-yl)morpholine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A closely related compound with similar structural features.
Morpholine: Another related compound that shares the morpholine ring structure.
Uniqueness
4-(2-Methylpiperidin-3-yl)morpholine is unique due to the combination of the piperidine and morpholine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-(2-methylpiperidin-3-yl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-9-10(3-2-4-11-9)12-5-7-13-8-6-12/h9-11H,2-8H2,1H3 |
InChI Key |
PZFHRFRSQMIIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1)N2CCOCC2 |
Origin of Product |
United States |
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